molecular formula C21H36O2 B153971 cis-8,11,14-Eicosatrienoic acid methyl ester CAS No. 21061-10-9

cis-8,11,14-Eicosatrienoic acid methyl ester

Cat. No. B153971
CAS RN: 21061-10-9
M. Wt: 320.5 g/mol
InChI Key: QHATYOWJCAQINT-JPFHKJGASA-N
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Description

cis-8,11,14-Eicosatrienoic acid methyl ester is a derivative of eicosatrienoic acid, which is a polyunsaturated fatty acid. The methyl ester form indicates that the carboxylic acid group of the eicosatrienoic acid has been converted to an ester using methanol. This modification often makes the compound more volatile, facilitating studies involving gas chromatography and mass spectrometry.

Synthesis Analysis

The synthesis of cis-8,11,14-Eicosatrienoic acid methyl ester and its deuterium-labeled analogs has been described for use in human metabolism studies. The deuterium atoms were incorporated by reducing acetylenic tetrahydropyranyl ethers with a rhodium catalyst and deuterium gas. The synthesis involved a series of acetylenic coupling reactions, with the final double bond introduced via the Wittig reaction. The trans isomers were removed to increase purity, and the overall yield for the 8,11,14-20:3 isomer was reported to be 10% .

Molecular Structure Analysis

The molecular structure of cis-8,11,14-Eicosatrienoic acid methyl ester includes three cis-configured double bonds located at the 8th, 11th, and 14th carbon atoms of the eicosatrienoic chain. The presence of these double bonds significantly affects the molecule's geometry and its interactions with enzymes and other molecules within biological systems.

Chemical Reactions Analysis

cis-8,11,14-Eicosatrienoic acid and its analogs are involved in the inhibition of prostaglandin synthetase, an enzyme critical for the production of prostaglandins. The 2-methyl analog of this compound has been shown to inhibit prostaglandin synthetase in vivo, with a longer duration of activity compared to the parent compound and other known inhibitors like indomethacin. This prolonged effect is possibly due to resistance to beta-oxidation and alterations in fatty acid transport or acylation/deacylation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-8,11,14-Eicosatrienoic acid methyl ester are influenced by its polyunsaturated nature and the ester functional group. These properties include its solubility in organic solvents, boiling and melting points, and stability. The esterification of the acid group to form the methyl ester likely increases its volatility, making it more amenable to analytical techniques such as gas chromatography. The presence of deuterium in the synthesized analogs also affects the physical properties, such as the compound's density and the rate of certain chemical reactions .

Scientific Research Applications

Application in Analytical Chemistry

  • Summary of the Application : “cis-8,11,14-Eicosatrienoic acid methyl ester” is used as an analytical reference standard for the determination of the analyte in plant species and biological matrices .
  • Methods of Application or Experimental Procedures : The compound is used in chromatography-based techniques . In gas chromatography (GC), for example, it can be used to identify and quantify fatty acids in various matrices . The process involves a three-step preparation: extraction from the matrix with a non-polar solvent for clean-up, saponification to render the free fatty acids, and derivatization to fatty acid methyl esters (FAMEs) for more amenable analysis .
  • Results or Outcomes : The use of “cis-8,11,14-Eicosatrienoic acid methyl ester” as an analytical standard helps in the accurate determination of this compound in various biological and plant matrices . The use of GC allows for the separation of 37 common FAMEs, which can be difficult to achieve as many differ only slightly in their physical and chemical properties .

Application in Cancer Research

  • Summary of the Application : “cis-8,11,14-Eicosatrienoic Acid Methyl Ester” is a derivative of “cis-8,11,14-Eicosatrienoic Acid”. It has been found to have selective tumoricidal activity .
  • Methods of Application or Experimental Procedures : The compound can be used in in vitro and in vivo experiments to study its effects on cancer cells . This could involve treating cancer cell lines with the compound and observing changes in cell viability, proliferation, and apoptosis .

Application in Food Analysis

  • Summary of the Application : “cis-8,11,14-Eicosatrienoic Acid Methyl Ester” is used in the analysis of fatty acid methyl esters (FAMEs), which is a very important food characterization procedure .
  • Methods of Application or Experimental Procedures : The compound is used in the characterization of the lipid fraction in foods . The triglycerides are hydrolyzed into glycerol and free fatty acids. Although the free fatty acids can be analyzed directly on polar stationary phases, more robust and reproducible chromatographic data are obtained if the fatty acids are derivatized to the methyl esters .
  • Results or Outcomes : The analysis of FAMEs is used for the characterization of the lipid fraction in foods, and is one of the most important analyses for food . This analysis is very important in the framework of recent interest in omega-3 fatty acid determination .

Safety And Hazards

The product is classified as a combustible liquid . It should be stored at a temperature of −20°C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this product .

properties

IUPAC Name

methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHATYOWJCAQINT-JPFHKJGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334008
Record name Methyl dihomo-gamma-linolenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-8,11,14-Eicosatrienoic acid methyl ester

CAS RN

21061-10-9
Record name Methyl dihomo-gamma-linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021061109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl dihomo-gamma-linolenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL DIHOMO-.GAMMA.-LINOLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQD3YK782Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
MF Hossain, RR Ratnayake, S Mahbub… - Saudi Journal of …, 2020 - Elsevier
The present study was carried out to investigate cyanobacteria as a potential source for biodiesel production isolated from fresh water bodies of Sri Lanka. Semi mass culturing and …
Number of citations: 13 www.sciencedirect.com
A Trzcinski, E Hernandez, C Webb - 2011 - eprints.usq.edu.au
Herein we present an update on the project activities carried out at UoM since April 2011. Shell is interested in the direct conversion of sugarcane bagasse into oil by culturing microbes. …
Number of citations: 2 eprints.usq.edu.au
CK Van Pelt, JT Brenna - Analytical chemistry, 1999 - ACS Publications
A rapid method is presented for determining the location of double bonds in polyunsaturated fatty acid methyl esters (FAME) using an ion-trap mass spectrometer. The mass spectrum of …
Number of citations: 136 pubs.acs.org
D Fithriani, S Melanie - IOP Conference Series: Earth and …, 2020 - iopscience.iop.org
In recent years the ability of microalgae to accumulate triglycerides has motivated researchers to explore microalgae as a biodiesel source. Biodiesel is fuel from vegetable oils and …
Number of citations: 1 iopscience.iop.org
T Göktürk, Ş KIVRAK, İ KIVRAK - FULL TEXT PROCEEDINGS …, 2017 - researchgate.net
Myrtus communis belongs to Myrtaceae family and it is a evergreen plant in the form of shrub. This plant which grows by itself along the Mediterranean region has been used for its …
Number of citations: 2 www.researchgate.net
AM Aliev, IM Abdulagatov - Journal of Molecular Liquids, 2017 - Elsevier
The extraction of lipids and other valuable components from microalgae (Nannochloropsis salina) has been performed using various conditions: pure SC-CO 2 ; SC-CO 2 + acetone (at …
Number of citations: 34 www.sciencedirect.com
CM Potter, GR Jones, S Barnes, DL Jones - Journal of Food Composition …, 2021 - Elsevier
Fatty acids represent major components of cell membranes, serve as energy sources, modulate gene transcription and cell signalling and act as cytokine precursors. It is increasingly …
Number of citations: 5 www.sciencedirect.com
ML Nasaruddin, C Hölscher, P Kehoe… - American Journal of …, 2016 - ncbi.nlm.nih.gov
Disturbed lipid metabolism is a well-established feature of human Alzheimer’s disease (AD). The present study used gas chromatography-mass spectrometry (GC-MS) analysis of fatty …
Number of citations: 43 www.ncbi.nlm.nih.gov
AK Das, M Asif, GMMA Hasan - Journal of Agriculture and Food Research, 2023 - Elsevier
A comparative assessment of three cultivated edible mushroom species namely Bottom mushroom (Agaricus bisporus), Pearl Oyster (Pleurotus ostreatus), Shiitake Mushroom (Lentinul …
Number of citations: 1 www.sciencedirect.com
M Zoccali, KA Schug, P Walsh, J Smuts… - … of Chromatography A, 2017 - Elsevier
The present paper is focused on the use of a vacuum ultraviolet absorption spectrometer (VUV) for gas chromatography (GC), within the context of flow modulated comprehensive two-…
Number of citations: 50 www.sciencedirect.com

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